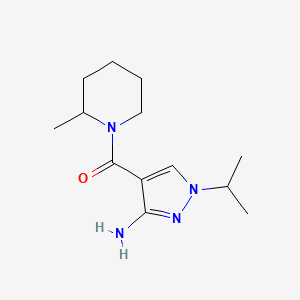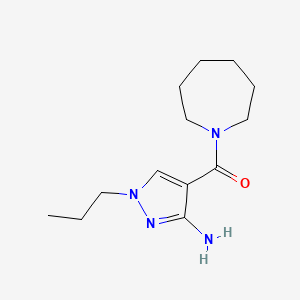-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739369.png)
[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, and connected through a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be achieved through a multi-step process involving the formation of the pyrazole rings followed by their functionalization and coupling.
Formation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions. For example, 1-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone.
Functionalization: The pyrazole rings are then functionalized with the desired alkyl groups. For instance, 1-methyl-1H-pyrazole can be alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Coupling: The functionalized pyrazole rings are coupled through a methylene bridge using formaldehyde and a suitable amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylene bridge can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives of the pyrazole rings.
Substitution: Alkyl-substituted pyrazole derivatives.
Applications De Recherche Scientifique
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved include signal transduction pathways that regulate cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with a single methyl group.
1-(propan-2-yl)-1H-pyrazole: Another pyrazole derivative with an isopropyl group.
Uniqueness
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of two differently substituted pyrazole rings connected through a methylene bridge. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H19N5 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-(1-methylpyrazol-4-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-10(2)17-9-12(7-15-17)5-13-4-11-6-14-16(3)8-11/h6-10,13H,4-5H2,1-3H3 |
Clé InChI |
NTRWIDRXPQONBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)CNCC2=CN(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739286.png)


![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739303.png)
![1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739318.png)

![pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739321.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739325.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzoic acid](/img/structure/B11739333.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739359.png)
![1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11739362.png)
![Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate](/img/structure/B11739365.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739375.png)
![2-cyano-N'-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11739388.png)
